

# Application Notes and Protocols: TFAX 594, SE Conjugation to Secondary Antibodies

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## Compound of Interest

Compound Name: *Tfax 594,SE*

Cat. No.: *B11927528*

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## Introduction

TFAX 594, SE (Succinimidyl Ester) is a bright, photostable, amine-reactive red fluorescent dye ideal for the covalent labeling of proteins and antibodies. Its succinimidyl ester functional group readily reacts with primary amines, such as the side chain of lysine residues, to form a stable amide bond. This property makes it an excellent choice for preparing fluorescently labeled secondary antibodies for use in a variety of immunodetection applications, including immunofluorescence microscopy and fluorescent Western blotting. TFAX 594, SE serves as a direct alternative to other fluorescent dyes with similar spectral properties, such as Alexa Fluor® 594.<sup>[1]</sup> This document provides detailed protocols for the conjugation of TFAX 594, SE to secondary antibodies, methods for characterizing the conjugate, and application-specific protocols for its use in immunofluorescence and Western blotting.

## Product Information

Property	Value
Full Chemical Name	6-[2-Carboxy-4(5)-[[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-1,2,10,11-tetrahydro-1,2,2,10,10,11-hexamethyl-4,8-bis(sulfomethyl)pyrano[3,2-g]...
Alternative Dyes	Alexa Fluor® 594, Texas Red®, Bodipy-TR[1]
Reactive Group	Succinimidyl Ester (SE) / N-hydroxysuccinimide (NHS) ester[1]
Reacts With	Primary amines (e.g., lysine residues on proteins)[1]
Excitation Maximum (Ex)	~590 nm[1]
Emission Maximum (Em)	~660 nm
Molar Extinction Coefficient	92,000 M <sup>-1</sup> cm <sup>-1</sup>
Quantum Yield	0.66
pH Sensitivity	Insensitive in the range of pH 4 - 10

## Protocol 1: Conjugation of TFAX 594, SE to a Secondary Antibody

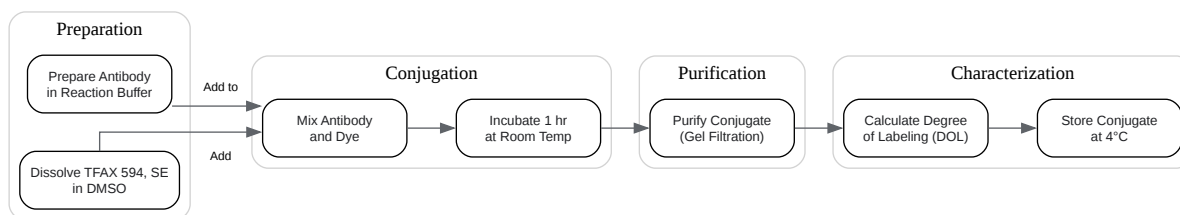
This protocol describes the covalent labeling of a secondary antibody with TFAX 594, SE. The procedure is optimized for labeling 1 mg of an IgG antibody.

Materials:

- Secondary antibody (e.g., Goat anti-Rabbit IgG) at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS).
- TFAX 594, SE
- Anhydrous dimethyl sulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.

- Purification resin (e.g., Sephadex G-25) or dialysis cassette (10K MWCO).
- Elution Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

#### Experimental Workflow:



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#### Antibody conjugation workflow.

##### Procedure:

- Antibody Preparation:
  - Dissolve or dialyze the secondary antibody into the Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5). The antibody concentration should ideally be between 2-10 mg/mL for optimal labeling. Buffers containing primary amines such as Tris or glycine must be avoided as they will compete with the antibody for reaction with the dye.
  - For a 1 mg/mL antibody solution in PBS, add 1/10th volume of 1 M sodium bicarbonate to raise the pH to the optimal range.
- Dye Preparation:
  - Allow the vial of TFAX 594, SE to warm to room temperature before opening to prevent moisture condensation.

- Immediately before use, dissolve the TFAX 594, SE in anhydrous DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved.
- Conjugation Reaction:
  - While gently stirring the antibody solution, slowly add the calculated amount of dissolved TFAX 594, SE. A molar ratio of dye to antibody between 5:1 and 15:1 is a good starting point for optimization.
  - Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification of the Conjugate:
  - Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrated with Elution Buffer (1X PBS).
  - Apply the reaction mixture to the top of the column.
  - Elute the conjugate with 1X PBS. The labeled antibody will be in the first colored fraction to elute from the column. The smaller, unreacted dye molecules will elute later.
  - Alternatively, the unreacted dye can be removed by dialysis against 1X PBS at 4°C with several buffer changes.

## Characterization of the Labeled Antibody

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, is a critical parameter to determine. An optimal DOL ensures a strong fluorescent signal without compromising the antibody's binding affinity due to steric hindrance or quenching.

Procedure for DOL Calculation:

- Measure the absorbance of the purified conjugate solution at 280 nm (A<sub>280</sub>) and at the absorbance maximum of TFAX 594, which is approximately 590 nm (A<sub>590</sub>), using a spectrophotometer.

- Calculate the concentration of the antibody and the dye using the Beer-Lambert law and the following equations:
  - Antibody Concentration (M) =  $[A_{280} - (A_{590} \times CF)] / \epsilon_{\text{protein}}$ 
    - Where:
      - A<sub>280</sub> is the absorbance of the conjugate at 280 nm.
      - A<sub>590</sub> is the absorbance of the conjugate at 590 nm.
      - CF is the correction factor for the dye's absorbance at 280 nm (A<sub>280</sub> of the dye / A<sub>max</sub> of the dye). For Alexa Fluor® 594, a similar dye, this is 0.56.
      - $\epsilon_{\text{protein}}$  is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically ~203,000 M<sup>-1</sup>cm<sup>-1</sup>).
    - Dye Concentration (M) =  $A_{590} / \epsilon_{\text{dye}}$ 
      - Where:
        - A<sub>590</sub> is the absorbance of the conjugate at 590 nm.
        - $\epsilon_{\text{dye}}$  is the molar extinction coefficient of TFA 594 at 590 nm (92,000 M<sup>-1</sup>cm<sup>-1</sup>).
  - Degree of Labeling (DOL) = Dye Concentration (M) / Antibody Concentration (M)

Quantitative Data Summary:

Parameter	Recommended Value
Antibody Concentration for Labeling	2 - 10 mg/mL
Molar Ratio of Dye to Antibody (IgG)	5:1 to 15:1 (for optimization)
Optimal Degree of Labeling (DOL) for IgG	3 - 6 moles of dye per mole of antibody

## Protocol 2: Immunofluorescence (IF) Staining

This protocol provides a general procedure for using a TFAX 594, SE-conjugated secondary antibody for immunofluorescent staining of cultured cells.

#### Experimental Workflow:



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#### Immunofluorescence workflow.

##### Procedure:

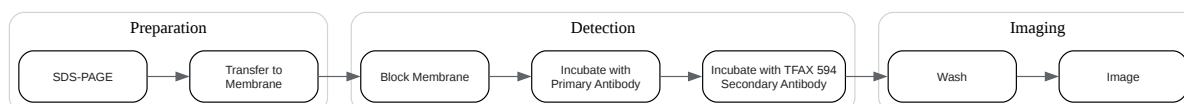
- Cell Preparation:
  - Grow cells on sterile coverslips in a petri dish or in chamber slides.
  - Rinse the cells with 1X PBS.
  - Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
  - Wash the cells three times with 1X PBS for 5 minutes each.
- Permeabilization and Blocking:
  - Permeabilize the cells with 0.1-0.2% Triton X-100 in PBS for 10-15 minutes (this step is not necessary for cell surface antigens).
  - Wash the cells three times with 1X PBS.
  - Block non-specific binding by incubating the cells in a blocking buffer (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature.
- Antibody Incubation:

- Dilute the primary antibody to its optimal concentration in the blocking buffer.
- Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
- Wash the cells three times with 1X PBS for 5 minutes each.
- Dilute the TFAX 594, SE-conjugated secondary antibody in the blocking buffer. A typical starting dilution is 1:500 to 1:2000 (corresponding to 1-2 µg/mL).
- Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
- Mounting and Imaging:
  - Wash the cells three times with 1X PBS for 5 minutes each, protected from light.
  - (Optional) Counterstain the nuclei with DAPI or another suitable nuclear stain.
  - Mount the coverslips onto microscope slides using an anti-fade mounting medium.
  - Image the samples using a fluorescence microscope with appropriate filters for TFAX 594 (Excitation/Emission ~590/660 nm).

## Protocol 3: Fluorescent Western Blotting (WB)

This protocol outlines the use of a TFAX 594, SE-conjugated secondary antibody for the detection of proteins on a Western blot.

Experimental Workflow:



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## References

- 1. NHS ester protocol for labeling proteins [abberior.rocks]
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